Imiquimod
Overview
Description
Imiquimod is a synthetic compound that acts as an immune response modifier. It is primarily used in the treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . This compound works by stimulating the body’s immune system to fight against these conditions .
Mechanism of Action
Target of Action
Imiquimod primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the immune system, commonly involved in pathogen recognition . By targeting TLR7, this compound plays a significant role in modulating the immune response .
Mode of Action
This compound acts as an agonist to TLR7 . When it binds to TLR7, it triggers a series of events leading to the production of cytokines and the activation of immune cells .
Biochemical Pathways
The activation of TLR7 by this compound leads to the stimulation of innate and acquired immune responses . This ultimately results in inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . There is also evidence that this compound directly interacts with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .
Pharmacokinetics
It is known that steady state conditions are achieved between day 7 and day 14, which is consistent with the time to steady state predicted from the observed elimination half life (approximately 6 days) and the effective half life for accumulation (approximately 12 days) .
Result of Action
The result of this compound’s action is the induction of pro-inflammatory cytokines, chemokines, and other mediators leading to the activation of antigen-presenting cells and other components of innate immunity . This eventually leads to a profound T-helper (Th1)-weighted antitumoral cellular immune response . Moreover, this compound induces apoptosis of tumour cells at higher concentrations .
Action Environment
The action environment of this compound is primarily the skin, where it is applied topically It is known, however, that the immune response triggered by this compound can be influenced by the overall health and immune status of the individual, as well as by the presence of other pathogens or diseases .
Biochemical Analysis
Biochemical Properties
Imiquimod is known to interact with various biomolecules. It is a specific agonist of Toll-like receptor 7 (TLR7) and this capacity is widely used in a large number of experimental studies and clinical trials . Certain evidence exists that this compound directly interacts with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It stimulates the innate immune system by activating toll-like receptor 7 (TLR7), commonly involved in pathogen recognition . Cells activated by this compound via TLR-7 secrete cytokines (primarily interferon-α (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)) .
Molecular Mechanism
This compound’s mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . It works by binding to a specific receptor on immune cells, which activates a signaling pathway that leads to the production of cytokines .
Temporal Effects in Laboratory Settings
This compound has been shown to be significantly more effective than placebo in clearing genital warts, and mechanism of action studies indicate that this is related to the ability to generate proinflammatory cytokines and a Th1 response . A stability indicating reverse phase high performance liquid chromatographic (HPLC) method has been developed for this compound .
Dosage Effects in Animal Models
In animal models, this compound stimulates the innate immune response by increasing NK cell activity, activating macrophages to secrete cytokines and nitric oxide, and inducing proliferation and differentiation of B lymphocytes . It has also been shown that this compound acts through TLR7 and stimulates rapid synthesis and release of cytokines from monocyte, macrophage and dendritic cells .
Metabolic Pathways
This compound’s metabolic pathways involve its interaction with toll-like receptor 7 (TLR7), which leads to the production of cytokines . These cytokines are important in fighting viruses and destroying cancer cells .
Transport and Distribution
This compound is manufactured as a 5% (50 mg/g) cream called Aldara™ . It is applied topically and is well-suited to penetrate the epidermal barrier for the treatment of skin tumors .
Subcellular Localization
This compound resides in lysosomal compartments positive for MHCII, Ii chain, H-2DM and LAMP-1 in B cells . In the absence of CD74, TLR7 displays both ER and lysosomal localization, leading to an increase in pro-inflammatory cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod involves several steps. One common method starts with the condensation of a quinoline derivative with a trialkyl-orthoester to form an imidazoquinoline derivative. The reaction conditions typically involve the use of solvents like propionic acid and reagents such as nitric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of intermediates to streamline the process. The intermediates are synthesized and then converted to this compound through a series of chemical reactions. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imiquimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: The chlorine atom in the intermediate can be substituted with an amino group to form this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Ammonia is commonly used for the substitution of chlorine with an amino group.
Major Products: The major product of these reactions is this compound itself, along with various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Imiquimod has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study immune response modifiers and their chemical properties.
Biology: this compound is used to investigate the immune system’s response to various stimuli.
Comparison with Similar Compounds
Resiquimod: Another immune response modifier with similar applications but potentially more potent effects.
Cimetidine: Although primarily used as an H2 antagonist, it has some immune-modulating properties.
Ingenol Mebutate: A compound derived from the plant Euphorbia peplus, used for similar dermatological conditions.
Uniqueness of Imiquimod: this compound is unique due to its specific activation of TLR7, leading to a robust immune response. Its ability to induce both innate and adaptive immune responses makes it particularly effective in treating skin conditions . Additionally, its topical application minimizes systemic side effects, making it a preferred choice for many patients .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYETYNHWVLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041047 | |
Record name | Imiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imiquimod | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble, 2.47e-01 g/L | |
Record name | Imiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00724 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Imiquimod | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis. | |
Record name | Imiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00724 | |
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Record name | Imiquimod | |
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Color/Form |
Crystals from DMF | |
CAS No. |
99011-02-6 | |
Record name | Imiquimod | |
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Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |
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Record name | Imiquimod | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
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Record name | Imiquimod | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
292-294 °C, 292 - 294 °C | |
Record name | Imiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00724 | |
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Record name | Imiquimod | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imiquimod | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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